N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide, also known as BAY 73-6691, is a novel positive allosteric modulator of the cannabinoid CB1 receptor. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction.2.1]hept-2-yl-2-fluorobenzamide.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide acts as a positive allosteric modulator of the CB1 receptor. It enhances the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, leading to increased signaling through the receptor. This results in the anxiolytic, antidepressant, and anti-addictive effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide has been shown to increase the levels of endogenous cannabinoids in the brain, such as anandamide and 2-arachidonoylglycerol. It also increases the activity of the CB1 receptor, leading to increased signaling through the receptor. This results in the anxiolytic, antidepressant, and anti-addictive effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide is its selectivity for the CB1 receptor. It has been found to have minimal binding to other receptors, such as the CB2 receptor. This makes it a useful tool for studying the effects of CB1 receptor modulation in preclinical studies. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several potential future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to develop more soluble analogs of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide for easier administration in experimental paradigms. Additionally, further studies are needed to fully elucidate the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide and its effects on the endocannabinoid system.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)14(17)16-13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFUWIGJYCFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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